molecular formula C18H13Cl2N3O2S B14387801 Benzenesulfonamide, 2,5-dichloro-N-[4-(phenylazo)phenyl]- CAS No. 88522-18-3

Benzenesulfonamide, 2,5-dichloro-N-[4-(phenylazo)phenyl]-

Cat. No.: B14387801
CAS No.: 88522-18-3
M. Wt: 406.3 g/mol
InChI Key: ZBHZNRJEHKOTCV-UHFFFAOYSA-N
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Description

Benzenesulfonamide, 2,5-dichloro-N-[4-(phenylazo)phenyl]- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzenesulfonamide core substituted with dichloro and phenylazo groups. The molecular formula of this compound is C18H12Cl2N2O2S, and it has a molecular weight of approximately 393.27 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, 2,5-dichloro-N-[4-(phenylazo)phenyl]- typically involves multiple steps. One common method includes the diazotization of 4-aminobenzenesulfonamide followed by coupling with 2,5-dichloroaniline. The reaction conditions often require acidic environments and controlled temperatures to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing advanced techniques such as continuous flow reactors and automated synthesis systems to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 2,5-dichloro-N-[4-(phenylazo)phenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield phenol derivatives, while oxidation can produce sulfonic acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenesulfonamide, 2,5-dichloro-N-[4-(phenylazo)phenyl]- stands out due to its phenylazo group, which imparts unique chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions, such as enzyme inhibition and dye production .

Properties

CAS No.

88522-18-3

Molecular Formula

C18H13Cl2N3O2S

Molecular Weight

406.3 g/mol

IUPAC Name

2,5-dichloro-N-(4-phenyldiazenylphenyl)benzenesulfonamide

InChI

InChI=1S/C18H13Cl2N3O2S/c19-13-6-11-17(20)18(12-13)26(24,25)23-16-9-7-15(8-10-16)22-21-14-4-2-1-3-5-14/h1-12,23H

InChI Key

ZBHZNRJEHKOTCV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

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